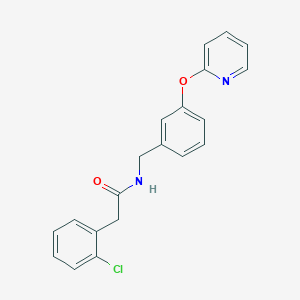

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

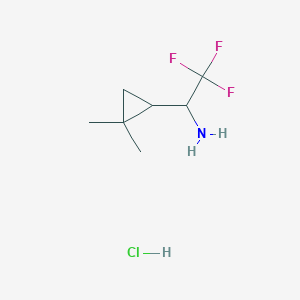

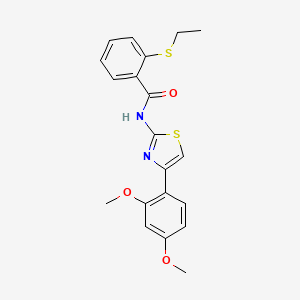

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the pyridine ring through an ether linkage (indicated by the ‘yloxy’ part of the name). The compound also contains a trifluoromethyl group attached to a phenyl ring, which is then attached to the pyrrolidine ring through a methanone (a type of ketone) group .

Molecular Structure Analysis

The presence of the pyrrolidine and pyridine rings would contribute to the three-dimensional structure of the molecule . The pyrrolidine ring, due to its sp3 hybridization, would provide a certain degree of three-dimensionality . The ether, ketone, and trifluoromethyl groups would also influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ether and ketone groups are polar, which could make the compound reactive towards strong acids or bases . The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity in electrophilic or nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups (like the ether and ketone) could make the compound soluble in polar solvents .Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for creating compounds to treat human diseases. Its importance lies in the ability to explore pharmacophore space efficiently due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage of molecules. Pyrrolidine and its derivatives, including bioactive molecules with target selectivity, have been reported in the literature, demonstrating the versatility of this scaffold in drug design. The structure-activity relationship (SAR) of these compounds has been extensively studied, highlighting the influence of steric factors on biological activity (Li Petri et al., 2021).

Phosphonic Acid Applications

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find applications across a wide range of research fields including chemistry, biology, and physics. These compounds are utilized for their bioactive properties (e.g., drugs, pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The synthesis methods and various fields of application of phosphonic acids highlight their significance in numerous research projects (Sevrain et al., 2017).

Polyhydroxyalkanoates Production by Methanotrophs

Methanotrophic bacteria, which utilize methane as a primary carbon and energy source, are explored for the production of poly-3-hydroxybutyrate (PHB), a biodegradable polymer. PHB presents an environmentally friendly alternative to petrochemical polymers due to its fast biodegradation and non-toxic waste production. This application in industry, medicine, and pharmacy underscores the environmental and economic benefits of utilizing methanotrophs for biopolymer production (Kubaczyński et al., 2019).

Analytical and Toxicological Review of Cathinone Derivatives

The cathinone derivatives, as a major group of new psychoactive substances, have been the subject of extensive analytical and toxicological reviews. These compounds, including N-alkylated, 3,4-methylenedioxy-N-alkylated, N-pyrrolidinyl, and 3,4-methylenedioxy-N-pyrrolidinyl derivatives, undergo minor modifications to circumvent laws. The review of these synthetic cathinones, their analytical characterization, and the necessity for political and legal actions to control them highlight the ongoing challenges and developments in forensic toxicology (Majchrzak et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

(3-pyridin-4-yloxypyrrolidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O2/c18-17(19,20)15-4-2-1-3-14(15)16(23)22-10-7-13(11-22)24-12-5-8-21-9-6-12/h1-6,8-9,13H,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJRPTCPFXCZQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840478.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840480.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2840483.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2840485.png)

![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)

![Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2840497.png)